molecular formula C20H16Br2 B15076124 1,3-bis[2-(bromomethyl)phenyl]benzene CAS No. 22058-37-3

1,3-bis[2-(bromomethyl)phenyl]benzene

Cat. No.: B15076124
CAS No.: 22058-37-3
M. Wt: 416.1 g/mol
InChI Key: GDUCIQRQVAVZCJ-UHFFFAOYSA-N
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Description

1,3-bis[2-(bromomethyl)phenyl]benzene is an organic compound with the molecular formula C20H16Br2 It is a derivative of benzene, where two bromomethyl groups are attached to the benzene ring at the 1 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis[2-(bromomethyl)phenyl]benzene typically involves the bromination of 1,3-dimethylbenzene (m-xylene) using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms replace the hydrogen atoms on the methyl groups, forming the bromomethyl groups .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and concentration of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-bis[2-(bromomethyl)phenyl]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

    Oxidation Reactions: The bromomethyl groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The bromomethyl groups can be reduced to form methyl groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium thiolate (KSR). The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Products include azides, thiols, and other substituted derivatives.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include methyl-substituted derivatives.

Scientific Research Applications

1,3-bis[2-(bromomethyl)phenyl]benzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-bis[2-(bromomethyl)phenyl]benzene in chemical reactions involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved in these reactions are influenced by the nature of the substituents and the reaction environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-bis[2-(bromomethyl)phenyl]benzene is unique due to the presence of two bromomethyl groups on the benzene ring, which allows for diverse chemical reactivity and the formation of a wide range of derivatives. This makes it a valuable compound in synthetic chemistry and materials science.

Properties

CAS No.

22058-37-3

Molecular Formula

C20H16Br2

Molecular Weight

416.1 g/mol

IUPAC Name

1,3-bis[2-(bromomethyl)phenyl]benzene

InChI

InChI=1S/C20H16Br2/c21-13-17-6-1-3-10-19(17)15-8-5-9-16(12-15)20-11-4-2-7-18(20)14-22/h1-12H,13-14H2

InChI Key

GDUCIQRQVAVZCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CBr)C2=CC(=CC=C2)C3=CC=CC=C3CBr

Origin of Product

United States

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